Product packaging for Glycine hemihydrochloride(Cat. No.:CAS No. 7490-95-1)

Glycine hemihydrochloride

Cat. No.: B1613746
CAS No.: 7490-95-1
M. Wt: 186.59 g/mol
InChI Key: NXWPOAQQKBBSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine hemihydrochloride is a chemically modified salt of the fundamental amino acid, glycine. This compound is provided as a high-purity, crystalline solid, specifically intended for in-vitro research applications. It is critical for researchers to note that this product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. In research settings, glycine and its derivatives are of significant interest due to their diverse biological roles. Glycine itself is a key building block for protein synthesis and is particularly abundant in collagen, the body's most abundant protein . Beyond its structural functions, glycine operates as an inhibitory neurotransmitter in the central nervous system and exhibits notable anti-inflammatory properties by modulating the activation of inflammatory cells such as macrophages . Researchers utilize glycine and its salts to study these mechanisms in controlled laboratory models. The hemihydrochloride salt form may offer altered solubility and handling characteristics compared to the free-base amino acid, making it suitable for specific experimental preparations. Potential areas of investigation include metabolic studies, the biochemical pathways of amino acids and salts, and other fundamental life science research. Researchers should consult the safety data sheet (SDS) and certificate of analysis (CoA) for detailed handling, storage, and specification information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11ClN2O4 B1613746 Glycine hemihydrochloride CAS No. 7490-95-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7490-95-1

Molecular Formula

C4H11ClN2O4

Molecular Weight

186.59 g/mol

IUPAC Name

2-aminoacetic acid;hydrochloride

InChI

InChI=1S/2C2H5NO2.ClH/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);1H

InChI Key

NXWPOAQQKBBSFS-UHFFFAOYSA-N

SMILES

C(C(=O)O)N.C(C(=O)O)N.Cl

Canonical SMILES

C(C(=O)O)N.C(C(=O)O)N.Cl

Other CAS No.

7490-95-1

Related CAS

56-40-6 (Parent)

Origin of Product

United States

Advanced Structural Elucidation of Glycine Hemihydrochloride

X-ray Crystallographic Analysis of Glycine (B1666218) Hemihydrochloride

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org This technique utilizes the diffraction of X-rays by the electron clouds of the atoms within the crystal lattice to generate a unique pattern, which can then be mathematically reconstructed into a detailed model of the molecular and crystal structure.

The foundational step in crystal structure analysis is the determination of the unit cell—the smallest repeating unit of the crystal lattice—and its symmetry properties. For glycylglycine hydrochloride monohydrate (C₄N₂O₃H₉·Cl·H₂O), these parameters have been precisely determined. The crystals belong to the monoclinic system and are characterized by the space group P2₁/c. iucr.org This space group indicates a center of symmetry and a screw axis. The unit cell contains four molecules of the dipeptide hydrochloride and four molecules of water. iucr.org

The specific dimensions of the unit cell, measured at 22°C (±3°C), are detailed in the table below. iucr.org

ParameterValue
a8.813 ± 0.003 Å
b9.755 ± 0.005 Å
c9.788 ± 0.003 Å
β (beta)104.10° ± 0.02°
Volume815.1 ų
Z (molecules per unit cell)4
Space GroupP2₁/c
Crystal SystemMonoclinic

This table presents the unit cell parameters for glycylglycine hydrochloride monohydrate as determined by X-ray diffractometer measurements. iucr.org

The ability of glycine residues to adopt a wide range of conformations is a key factor in the packing of protein structures, and similar principles of conformational flexibility and stabilization through packing are observed in the crystal structure of this dipeptide hydrochloride. nih.gov

The crystal structure of glycylglycine hydrochloride is extensively stabilized by a network of hydrogen bonds. iucr.org These directional, non-covalent interactions are fundamental to the field of supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures. rsc.orgnih.govharvard.edu In this crystal, the hydrogen bonds involve the ammonium (B1175870) group (NH₃⁺), the peptide group, the carboxyl group, the chloride ion (Cl⁻), and the water molecule of crystallization. iucr.org

A notable feature is the presence of bifurcated hydrogen bonds, where the three hydrogen atoms of the terminal ammonium group each interact with two acceptor atoms. iucr.org This complex hydrogen-bonding scheme links the molecular components into a robust three-dimensional supramolecular assembly. iucr.orgcjps.org The strength and directionality of these bonds are the primary forces governing the formation and stability of the crystal lattice. researchgate.net

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure but the same chemical composition. nih.govwjpls.org These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility and stability. nih.govwjpls.org Glycine itself is a well-known polymorphic compound, existing in α, β, and γ forms under ambient conditions, with the γ-form being the most thermodynamically stable. ntnu.noresearchgate.netresearchgate.net

The characterized structure of glycylglycine hydrochloride is a monohydrate, meaning it incorporates one water molecule per formula unit into its crystal lattice. iucr.org The existence of an anhydrous form, which would lack this water of crystallization, is a possibility, as hydrates and anhydrous forms are considered a type of polymorphism (sometimes termed pseudopolymorphism). researchgate.net Hydrates generally show lower aqueous solubility compared to their anhydrous counterparts. wjpls.org While extensive studies have documented the polymorphism of glycine, specific research identifying and characterizing different polymorphs or an anhydrous form of glycine hemihydrochloride (diglycine hydrochloride) is not prominently available in the reviewed literature.

Rietveld refinement is a powerful analytical technique used to analyze powder X-ray diffraction (XRD) data. It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural and microstructural parameters. youtube.com While a specific application of Rietveld refinement to this compound was not detailed in the search results, the method is broadly applicable for such analyses.

By applying Rietveld refinement to the powder XRD data of a this compound sample, one could determine key microstructural properties. The broadening of diffraction peaks is related to both the size of the crystalline domains (crystallites) and the presence of microstrain (small lattice distortions). The refinement process can separate these two contributions, providing quantitative values for the average crystallite size and the amount of lattice strain within the material. youtube.comyoutube.com This information is crucial for understanding the material's physical properties and processing history.

Neutron Diffraction Studies for Proton Localization in Related Glycine Structures

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective at precisely locating hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons interact with atomic nuclei rather than electrons. This makes it an ideal technique for accurately determining the positions of hydrogen atoms (protons) and elucidating protonation states. nih.gov

Studies on related glycine-containing structures have successfully employed neutron diffraction to gain deeper structural insights. For instance, room-temperature neutron crystallography has been used to directly determine the protonation states within enzyme active sites containing glycine, revealing critical details of catalytic mechanisms. nih.gov Single-crystal neutron diffraction has also been applied to compounds like glycine silver nitrate to clarify the structural changes associated with phase transitions. nih.gov Furthermore, neutron powder diffraction has been used to study glycine polymorphs under high pressure, offering a more complete picture of the intermolecular interactions, including hydrogen bonds, that stabilize the crystal structures. researchgate.neted.ac.uk A comparative study of hydrogenated and fully deuterated α-glycine using neutron diffraction revealed that partial deuteration of the amino group strengthens the hydrogen bonds within the crystal. These examples highlight the power of neutron diffraction to provide essential information on proton localization in glycine-related systems, which is often complementary to and more precise than that obtained by X-ray methods.

Spectroscopic Characterization Techniques in Glycine Hemihydrochloride Research

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful method for probing the molecular structure of glycine-containing compounds. strath.ac.ukksu.edu.sanih.gov These complementary techniques rely on the interaction of light with molecular vibrations. ksu.edu.sa FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which is active when a vibration causes a change in the molecule's dipole moment. ksu.edu.sa Conversely, Raman spectroscopy is based on the inelastic scattering of monochromatic light, with Raman-active modes involving a change in the molecule's polarizability. ksu.edu.sa Together, they provide a comprehensive vibrational profile of the molecule. strath.ac.uk

In glycine (B1666218) hemihydrochloride, the glycine molecule exists in a protonated, zwitterionic-like state. FTIR and Raman spectroscopy are crucial for identifying the characteristic vibrational modes associated with its key functional groups: the protonated amino group (-NH3+), the carboxylic acid group (-COOH), and the methylene (B1212753) group (-CH2-).

The vibrational spectrum of glycine is well-documented, with specific frequency ranges corresponding to distinct atomic motions. nih.govinrim.it The stretching vibrations of the protonated amino group (-NH3+) are typically observed in the range of 3170-2600 cm⁻¹. researchgate.net The carboxylic acid group presents a characteristic C=O stretching vibration, which appears around 1700-1725 cm⁻¹ in its protonated form. The carboxylate ion (COO⁻), found in the zwitterionic form, shows strong asymmetric and symmetric stretching bands around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.net Other significant vibrations include C-C and C-N stretching, as well as various bending, wagging, and twisting modes of the -CH2- and -NH3+ groups. researchgate.net

The table below summarizes key vibrational modes for glycine and its derivatives, which are fundamental for interpreting the spectra of glycine hemihydrochloride.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
-NH₃⁺Symmetric & Asymmetric Stretching3200 - 2600IR / Raman
-NH₃⁺Bending (Scissoring)~1600 - 1500IR / Raman
-COOHO-H Stretching3300 - 2500 (broad)IR
>C=O (in -COOH)Stretching~1725 - 1700IR / Raman
-COO⁻Asymmetric Stretching~1600IR / Raman
-COO⁻Symmetric Stretching~1400IR / Raman
-CH₂-Asymmetric & Symmetric Stretching2970 - 2850IR / Raman
-CH₂-Bending (Scissoring)~1450IR / Raman
C-NStretching~1030IR / Raman
C-CStretching~890IR / Raman

This table is a compilation of typical values from spectroscopic studies of glycine and related compounds. researchgate.netresearchgate.netlibretexts.org

Low-temperature FTIR spectroscopy is a particularly effective method for studying the protonation states of amino acids in the solid phase. rsc.orgresearchgate.net Research on glycine and its N-methylated derivatives has shown that by sublimating the compound under high vacuum and depositing it onto a substrate at cryogenic temperatures (e.g., 9 K), it is possible to trap and observe the neutral form of the molecule, which is typically unstable in the solid state at room temperature. rsc.orgresearchgate.net

In these low-temperature studies, the spectra reveal the presence of both the neutral (with -NH2 and -COOH groups) and the zwitterionic (with -NH3+ and -COO⁻ groups) forms. rsc.orgresearchgate.net The identification of the neutral species is confirmed by comparing the experimental spectra with data from matrix-isolated neutral monomers and solid-state data for the acid and alkaline salts of glycine. rsc.org The protonation state is directly linked to temperature; as the sample is warmed from 9 K, the spectral bands corresponding to the neutral form diminish, while those of the zwitterionic form increase, indicating a conversion. rsc.orgresearchgate.net This demonstrates that the zwitterionic form is the thermodynamically more stable species in the solid state. rsc.org

The conversion from the neutral to the zwitterionic form of glycine in the solid state is a key process that can be monitored using vibrational spectroscopy. rsc.orgresearchgate.net Low-temperature deposition experiments have demonstrated that this conversion is an irreversible process that occurs within the solid phase as the temperature increases. rsc.orgresearchgate.net The presence of aggregates of the neutral form in the initial low-temperature deposit suggests that intermolecular interactions within the solid play a crucial role in facilitating the proton transfer necessary for the conversion. rsc.orgresearchgate.net

Vibrational spectroscopy is highly sensitive to the changes in bonding and structure that accompany proton transfer. The conversion of neutral glycine to its zwitterionic form is a classic example of an intermolecular proton transfer event, where a proton moves from the carboxylic acid group of one molecule to the amino group of a neighboring molecule. rsc.orgresearchgate.net Time-resolved IR spectroscopy techniques can be used to probe the kinetics of such proton transfer events in various systems. pitt.edufu-berlin.de

In the solid-state studies of glycine at low temperatures, the observed conversion from the neutral to the zwitterionic form upon annealing is direct spectroscopic evidence of this intermolecular proton transfer. rsc.orgresearchgate.net The mechanism is believed to be facilitated by the formation of hydrogen-bonded aggregates of the neutral molecules, which creates a pathway for the proton to move between molecules, leading to the formation of the thermodynamically stable zwitterionic crystal lattice. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics in the solid state. researchgate.net

Solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is an essential technique for studying glycine and its salts, as it can distinguish between different crystalline forms (polymorphs) and provide insight into molecular motions. researchgate.netescholarship.org Glycine is known to exist in three main polymorphs at ambient pressure—α, β, and γ—which differ in their hydrogen-bonding networks. escholarship.org

This difference in crystal packing leads to distinct ¹³C chemical shifts, particularly for the carboxyl carbon. nsf.gov The α and γ polymorphs are the most stable and common, and they can be readily identified by their carboxyl ¹³C resonances. nsf.govblogspot.com The β form is unstable and tends to convert to the α form. escholarship.orgblogspot.com The ability to distinguish these forms is critical, as different suppliers may provide different polymorphs or mixtures. blogspot.com

Glycine Polymorph ¹³C Chemical Shift (Carboxyl Carbon) ¹³C Chemical Shift (Methylene Carbon)
α-glycine176.5 ppm43.4 ppm
γ-glycine174.6 ppm43.4 ppm
β-glycine(Intermediate shift, not typically observed due to instability)(Not typically observed)

Chemical shifts are referenced to a standard and can show slight variations. Data compiled from multiple sources. nsf.govblogspot.comresearchgate.net

Furthermore, variable-temperature ¹³C CP/MAS NMR experiments can reveal information about molecular dynamics. escholarship.orgnsf.gov For instance, at low temperatures, the CP/MAS signal for both α- and γ-glycine can disappear. This phenomenon is attributed to the hindered rotation of the -NH₃⁺ group, which shortens the proton spin-lattice relaxation time in the rotating frame (¹H T₁ρ), making the cross-polarization process inefficient. escholarship.org By analyzing relaxation times and chemical shifts as a function of temperature, researchers can calculate the activation energy for these molecular motions. nsf.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy (for specific applications involving paramagnetic centers)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. This compound is a diamagnetic compound with no unpaired electrons and is therefore "EPR silent." However, EPR becomes an exceptionally powerful tool for studying systems where this compound is either modified to create a paramagnetic center or is used to form a complex with a paramagnetic metal ion.

Two primary applications are relevant:

Analysis of Radiation-Induced Radicals: High-energy radiation, such as gamma rays, can induce homolytic bond cleavage in solid this compound, creating stable free radicals. EPR spectroscopy is used to identify the structure of these radicals. For gamma-irradiated glycine hydrochloride powder, the radical formed is identified as ⁺NH₃ĊHCOO⁻, resulting from hydrogen abstraction from the α-carbon. nipne.ro The EPR spectrum provides key parameters: the g-value, which is characteristic of the radical's electronic environment, and hyperfine coupling constants (a), which describe the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N). These parameters provide a unique fingerprint for the radical species. dicle.edu.trtandfonline.comdergipark.org.trresearchgate.net

Characterization of Paramagnetic Metal Complexes: When glycine acts as a ligand to a paramagnetic metal ion, such as Cu²⁺ (d⁹ configuration) or the vanadyl ion VO²⁺ (d¹ configuration), the resulting complex can be studied by EPR. acs.orgresearchgate.netudel.eduresearchgate.net The EPR spectrum of the metal ion is highly sensitive to its coordination environment. The spin Hamiltonian parameters (g and A, the nuclear hyperfine coupling for the metal nucleus) extracted from the spectrum provide detailed information about the symmetry of the complex (e.g., axial or rhombic), the nature of the coordinating atoms (e.g., nitrogen vs. oxygen), and the degree of covalent character in the metal-ligand bonds. udel.eduresearchgate.net

Table 4: Representative EPR Parameters for Glycine-Containing Paramagnetic Species

Paramagnetic Species System g-value Hyperfine Coupling Constants (mT) Reference
⁺NH₃ĊHCOO⁻ Radical γ-irradiated Glycine Hydrochloride 2.0039 a(α-H) = 1.90, a(NH₃) = 1.80, a(N) = 0.52 nipne.ro
ĊH₂COOCH₂CH₃ Radical γ-irradiated Glycine Ethyl Ester HCl 2.0033 a(α-H) = 1.78 (for 2H) dicle.edu.tr
Cu(II)-Glycine Complex Aqueous Solution g₀ = 2.155, g∥ = 2.261, g⊥ = 2.052 A₀ = 7.1, A∥ = 16.5, A⊥ = 2.4 (values in mT x 10) acs.org
VO(II)-Glycine Complex Doped in TGS Crystal g∥ = 1.932, g⊥ = 1.980 A∥ = 17.0, A⊥ = 6.0 (values in mT x 10) udel.edu

Computational and Theoretical Investigations of Glycine Hemihydrochloride Systems

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical methods, including both ab initio and Density Functional Theory (DFT), are fundamental to understanding the glycine (B1666218) hemihydrochloride system at an electronic level. These calculations provide a static, time-independent picture of the molecule, yielding precise information on its geometry, energy, and electronic properties.

The electronic structure of glycine hemihydrochloride is primarily understood by treating the glycinium-glycine cation complex, H⁺(Gly)₂, as the core unit. Theoretical studies on this protonated glycine dimer have been performed using various levels of theory, including DFT methods like B3LYP and M06, as well as ab initio methods such as MP2. mdpi.comrsc.org These calculations reveal that the positive charge is localized on the glycinium moiety, specifically on the ammonium (B1175870) group (-NH₃⁺), which significantly influences the electronic properties of the entire complex.

Molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined for the entire supermolecule. The HOMO-LUMO gap is a critical indicator of the chemical reactivity and kinetic stability of the complex. For analogous systems like glycine glycinium picrate, DFT calculations at the B3LYP/6-31G* level have been used to compute properties like the wavelength of maximum absorption and first hyperpolarizability, demonstrating the utility of these methods in characterizing the electronic response of such complex salts. researchgate.net The presence of the chloride anion further stabilizes the protonated structure through electrostatic interactions. mathnet.ru

Computational studies have extensively explored the potential energy surface of the protonated glycine dimer, which forms the heart of this compound. mdpi.com These investigations have identified several low-energy conformers, with the relative stability being highly dependent on the nature of the intermolecular hydrogen bond that links the two glycine units.

The most stable conformer, often labeled CS01, is characterized by a strong, nearly linear intermolecular hydrogen bond between the protonated amino group of the glycinium cation and the carbonyl oxygen of the neutral glycine molecule (N-H⁺···O). mdpi.comnih.govnih.gov Another conformer, CS02, where the two units are linked via a N-H⁺···N interaction, has also been identified but is consistently found to be higher in energy by approximately 2.1 kcal/mol. nih.gov The exploration of these potential energy surfaces is crucial for understanding the structural preferences and the dynamics of the complex.

Table 1: Calculated Relative Energies of Protonated Glycine Dimer Conformers. nih.gov
ConformerKey InteractionRelative Energy (kcal/mol)
CS01N-H⁺···O0.0
CS02N-H⁺···N2.1
ZW01Zwitterionic FormHigher energy, interconverts to CS01

Protonation of the glycine molecule at its amino group (NH₂) to form the glycinium cation (NH₃⁺) is the defining feature of the acidic component in this compound. This process dramatically alters the molecule's geometry and electronic distribution. rsc.org Computational studies show that protonation leads to changes in bond lengths and angles within the glycinium moiety compared to neutral glycine.

The presence of this protonated site is a key factor in the reactivity of the complex. DFT calculations at the M06-2X/6-311G++(2df,p) level have been used to study peptide bond formation from protonated glycine dimers. rsc.orguc.pt These studies found that the energy barriers for the reaction are lowest when the reaction occurs at the protonation site, highlighting the role of the excess proton in catalyzing the reaction under anhydrous conditions. rsc.orguc.pt The stability of the protonated form is significantly influenced by its environment; ab initio calculations predict that complexation with counterions like Na⁺ and Cl⁻ can stabilize the zwitterionic form of glycine, which is otherwise unstable in the gas phase. mathnet.ru

The crystal structure of this compound is stabilized by a network of intermolecular interactions, primarily strong hydrogen bonds. The most significant of these is the N-H⁺···O bond that holds the glycinium-glycine dimer together. mdpi.comnih.gov DFT calculations have identified this as the key interaction in the lowest energy structures of the protonated dimer. nih.gov

Theoretical calculations are indispensable for the assignment and interpretation of the complex vibrational spectra of glycine salts. Ab initio Hartree-Fock calculations using the 6-31G** basis set have been successfully employed to predict the vibrational spectra of glycine hydrochloride (GH), a closely related compound containing the same glycinium cation. acs.orgaip.org

In these studies, a set of scale factors was derived by fitting the calculated force field to the experimentally observed frequencies of seven different isotopomers of GH. aip.org This scaled quantum mechanical force field was able to reproduce the experimental frequencies with a very high degree of accuracy, showing an average deviation of only 9.7 cm⁻¹. aip.org The vibrational spectrum of this compound is expected to be a superposition of the characteristic modes of the glycinium cation, the neutral glycine molecule, and the lattice vibrations, all influenced by their strong intermolecular interactions. The table below presents a comparison of calculated and experimental frequencies for key vibrational modes in glycine hydrochloride, which are expected to be prominent in the spectrum of this compound as well. arxiv.orgaip.org

Table 2: Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Glycine Hydrochloride (Glycinium Cation). arxiv.orgaip.org
Vibrational ModeDescriptionCalculated Frequency (Scaled HF/6-31G**) aip.orgExperimental Frequency (FT-IR) arxiv.org
ν(C=O)Carbonyl Stretch17581751
δ(NH₃⁺)Ammonium Bending (asym.)16081608
δ(NH₃⁺)Ammonium Bending (sym.)15001499
δ(CH₂)Methylene (B1212753) Scissoring14271427
δ(COH)C-O-H Bending13781381
ν(C-C)Carbon-Carbon Stretch873887

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, providing insights into dynamics, thermodynamics, and conformational changes. While extensive MD simulations have been performed on glycine in aqueous solutions to study phenomena like aggregation and solvation, specific MD studies focusing on the bulk crystalline phase of this compound are not prominent in the surveyed literature.

However, the application of MD simulations to this system would be highly valuable. Such simulations could be employed to:

Investigate Lattice Dynamics: Study the vibrational modes of the crystal lattice as a whole and how they couple with the internal vibrations of the molecules.

Assess Thermal Stability: Determine the stability of the crystal structure at different temperatures and identify potential phase transitions.

Analyze Proton Dynamics: Explore the dynamics of the protons involved in the strong N-H⁺···O and N-H⁺···Cl⁻ hydrogen bonds, including the possibility of proton transfer events at elevated temperatures.

For such simulations, a reliable force field is essential. The force fields derived from high-level quantum chemical calculations, such as the scaled force field developed for glycine hydrochloride, would serve as an excellent starting point for building an accurate model for MD simulations of this compound. aip.org

Thermodynamic Calculations

Enthalpic and Entropic Contributions to System Stability and Transformations

The thermodynamic stability of a crystalline solid, such as this compound, is governed by the balance between enthalpy (ΔH) and entropy (ΔS), as described by the Gibbs free energy equation (ΔG = ΔH - TΔS). Enthalpy represents the energy of chemical bonds and intermolecular interactions within the crystal lattice, while entropy is a measure of the disorder or randomness of the system. For a crystal to be stable, the Gibbs free energy of the crystalline state must be lower than that of its constituent molecules in a disordered state or of alternative polymorphic forms.

While specific experimental thermodynamic data for this compound is not extensively available in the literature, the principles governing its stability and potential transformations can be understood by examining related glycine salts, such as glycine hydrochloride, and the broader field of amino acid hydrochloride thermodynamics.

Enthalpic Contributions

The enthalpy of formation for a crystalline salt like this compound is largely dictated by the lattice energy, which is the energy released when gaseous ions come together to form a solid crystal. Key enthalpic contributions include:

Ionic Bonding: The primary stabilizing force is the strong electrostatic attraction between the positively charged glycinium cation (+H3NCH2COOH) and the negatively charged chloride anion (Cl-).

Hydrogen Bonding: Extensive hydrogen bonding networks are characteristic of amino acid salts and contribute significantly to lattice enthalpy. In the case of glycine hydrochloride, neutron diffraction studies have revealed a network of hydrogen bonds where chloride ions link three neighboring glycine molecules. aip.org These N-H···Cl interactions are a major contributor to the total lattice energy. smolecule.com Additionally, O-H···O hydrogen bonds between the carboxyl groups of adjacent glycine cations are present. aip.org

Computational studies on glycine hydrochloride have quantified the contributions of these interactions to the lattice energy. For instance, calculations using the PIXEL method have shown that N-H···Cl interactions account for a substantial portion (65%) of the total lattice energy, with C-H···Cl contacts contributing a smaller but significant amount (12%). smolecule.com The strength of these interactions directly influences the enthalpic favorability of the crystal structure.

Entropic Contributions

Entropy in a crystal is related to the vibrational, rotational, and translational degrees of freedom of the constituent molecules. In the solid state, translational and rotational motions are largely restricted to vibrations about the lattice positions.

Vibrational Entropy: The primary source of entropy in a crystal is the vibrational motion of the atoms and molecules. The specific vibrational modes and their frequencies determine the vibrational entropy.

Configurational Entropy: If there is any static disorder in the crystal, such as random orientations of molecules or ions, this will contribute to the configurational entropy. However, for well-ordered crystals like glycine hydrochloride, this contribution is generally negligible.

Transformations between different polymorphic forms or the decomposition of the crystal are driven by changes in both enthalpy and entropy. For a phase transition to occur, the Gibbs free energy of the new phase must be lower than that of the original phase.

System Stability and Transformations

The stability of this compound and its potential to undergo phase transformations is a delicate interplay between enthalpic and entropic factors. For example, some amino acid hydrochlorides exhibit temperature- and pressure-induced polymorphism. smolecule.com

A transition from a more ordered, low-temperature polymorph to a less ordered, high-temperature polymorph is typically endothermic (ΔH > 0) and driven by an increase in entropy (ΔS > 0). The temperature at which the transition occurs (T = ΔH/ΔS) is when the entropic contribution (-TΔS) overcomes the enthalpic barrier.

While specific data for this compound is lacking, studies on related compounds provide insight. For instance, the thermal stability of bis-glycine hydrochloride has been investigated, showing it is stable up to 188.5 °C, at which point it begins to decompose. researchgate.net This decomposition temperature reflects the point at which the increase in entropy of the system upon decomposition into gaseous or liquid products outweighs the enthalpic stability of the crystal lattice.

The table below presents a conceptual framework for how enthalpic and entropic contributions would influence the stability and transformations of a hypothetical this compound system, based on principles observed in related amino acid salts.

Thermodynamic Parameter Contribution to Stability Influence on Transformations
Enthalpy (ΔH) A more negative lattice enthalpy, resulting from strong ionic and hydrogen bonds, leads to greater thermodynamic stability at lower temperatures.A positive enthalpy change (endothermic process) is required to break the bonds during a phase transition to a less stable polymorph or during decomposition.
Entropy (ΔS) Lower entropy (greater order) is characteristic of a stable, well-defined crystal structure.An increase in entropy favors transformations to more disordered states, such as higher-temperature polymorphs, amorphous solids, or decomposition products. This effect becomes more significant as temperature increases.
Gibbs Free Energy (ΔG) A negative ΔG indicates a spontaneous process. The most stable form of the compound will have the lowest Gibbs free energy under a given set of conditions (temperature and pressure).A phase transition or decomposition is thermodynamically favorable when the change in Gibbs free energy for the process is negative.

Solid State Transformations and Phase Behavior of Glycine Hemihydrochloride

Characterization of Glycine (B1666218) Polymorphs and Their Energetic Relationships

Glycine is renowned for its polymorphism, the ability to exist in multiple crystal forms, each with distinct physical properties. At least six polymorphs have been identified: α, β, γ, δ, ε, and ζ. nih.gov The α, β, and γ forms are observed under ambient conditions, while the δ and ε phases are formed under high pressure. nih.govsissa.it The ζ polymorph is a transient intermediate observed during the pressure-driven transition between the ε and γ phases. nih.gov

The stability of these polymorphs is determined by their crystal lattice energy. The γ-form is the most thermodynamically stable at room temperature. sissa.itntnu.no Computational studies using Density Functional Theory (DFT) have quantified the relative energies of these phases, showing very small energy differences between them, which explains the compound's polymorphic diversity. nih.gov The ordering of stability based on these calculations is γ > α > β > ζ. nih.gov The strong intermolecular interactions, primarily head-to-tail hydrogen bonds between the ammonium (B1175870) and carboxylate groups of the zwitterionic glycine molecules, form chains that are common to all known polymorphs. sissa.it The phases differ in how these chains are arranged and interact with each other. sissa.it

Relative Energies of Glycine Polymorphs
PolymorphRelative Energy (kJ mol⁻¹)
γ-glycine0.000
α-glycine0.084
β-glycine1.055
ζ-glycine1.070
ε-glycine1.832
δ-glycine2.019

This table presents the relative energies of six glycine polymorphs calculated using DFT, with the most stable γ phase as the reference (0 kJ mol⁻¹). The data is sourced from reference nih.gov.

Electric Field-Induced Structural Transformations within Glycine Crystal Systems

External electric fields are a powerful tool for manipulating crystal structures and inducing solid-state transformations. Molecular dynamics (MD) simulations have demonstrated that applying a high-intensity direct current (DC) electric field to the known α, β, and γ polymorphs of glycine can induce their transformation into new, metastable polymorphs not accessible through conventional methods. mdpi.comresearchgate.net

The transformation is contingent on the electric field's strength being sufficient to overcome the energy barrier for the transition. mdpi.com The strength and direction of the applied field, as well as the initial polymorph, are critical parameters that determine the final crystal structure. mdpi.comnii.ac.jp For example, simulations showed that when an electric field was applied in the x-direction, both α- and β-glycine transformed into the same new structure, while γ-glycine formed a different one. mdpi.com These newly formed crystal structures were shown to be stable and sustain their form for at least 125 nanoseconds after the electric field was removed, indicating they are metastable states. mdpi.comresearchgate.net This method provides an effective pathway to explore new crystal structures and expand the range of physical properties a material can exhibit. mdpi.comamazonaws.com

Temperature-Dependent Phase Transitions and Solid-State Molecular Dynamics

Temperature is a critical factor influencing the stability and interconversion of glycine polymorphs. The different forms can transform into one another upon heating. For instance, a phase transition from the γ-form to the α-form has been observed at 168°C. ntnu.no The fate of the elusive ζ-glycine polymorph is also highly dependent on its thermal history; at room temperature, it converts to the stable γ phase, but when warmed from 100 K, it transforms into the metastable β polymorph. nih.govsissa.it

Molecular dynamics simulations are instrumental in studying the atomic-level movements within the crystal lattice as a function of temperature. rsc.org These simulations help in understanding how molecular motions, such as the hindered rotation of the -NH3 group, influence the stability and properties of the crystal. escholarship.org For example, 13C CP/MAS NMR studies have shown that for α and γ polymorphs, cross-polarization is effective at ambient temperature, but the signal is lost at low temperatures due to the shortening of the proton spin-lattice relaxation time (1H T1ρ), which is caused by the hindered rotation of the ammonium group. escholarship.org In the case of β-glycine, these dynamics are so pronounced that cross-polarization fails even at room temperature. escholarship.org The heat capacity of polypeptides can be calculated as a function of temperature to identify sharp maximums that correspond to phase transitions. researchgate.net

Selected Temperature-Dependent Phase Transitions in Glycine
Initial PhaseFinal PhaseConditionReference
γ-glycineα-glycineHeating to 168°C ntnu.no
ζ-glycineγ-glycineAt room temperature nih.govsissa.it
ζ-glycineβ-glycineWarming to room temperature from 100 K nih.govsissa.it
ε-glycineζ-glycineDisappears at 250 K when warmed from 100 K nih.gov

Investigation of Proton Transfer Mechanisms and Kinetics in the Crystalline State

Proton transfer is a fundamental process in many chemical and biological systems, including solid-state amino acids. In the crystalline state, glycine exists as a zwitterion (+H3N-CH2-COO-), but the transfer of a proton from the ammonium group to the carboxylate group is a dynamic process. The kinetics of this transfer can be investigated using techniques like solid-state NMR. researchgate.net

Theoretical models and simulations are used to analyze the polarization transfer between protons and carbons in polycrystalline α-glycine, revealing how the rate of transfer varies with the orientation of the dipole-dipole vector in the magnetic field. researchgate.net The intramolecular proton transfer process is significantly affected by the molecular environment. For instance, ionization favors the proton-transfer process in the glycine radical cation. acs.org The presence of metal ions like Cu2+ can also induce proton transfer; calculations show that while there is a significant energy barrier, the resulting zwitterionic complex is the most thermodynamically stable structure. scichina.com Ab initio molecular dynamics simulations have been used to compute the potential of mean force and the free-energy barrier associated with intramolecular proton transfer in aqueous solutions, providing insights that are relevant to understanding the process in the hydrated crystalline state. researchgate.net

Influence of Intermolecular Interactions on Solid-State Stability and Reactivity

However, analysis combining Hirshfeld surfaces, periodic DFT, and PIXEL calculations indicates that the overwhelming significance of Coulombic (electrostatic) attraction and repulsion must be considered. semanticscholar.org This view suggests that interpreting the crystal structure solely in terms of stabilizing hydrogen bonds can be misleading. In fact, some molecular interactions involving classic hydrogen bonds can be destabilizing when the entire molecule-molecule interaction energy is calculated. semanticscholar.org The relative stabilities of different phases are better understood as a balance between efficient crystal packing and the minimization of repulsive electrostatic interactions between whole molecules. semanticscholar.org The interplay between electrostatic and dispersion energies is crucial for structural stability. researchgate.net These intermolecular forces not only determine the most stable polymorph but also govern the kinetics and mechanisms of phase transitions and solid-state reactions.

Intermolecular Interactions and Chemical Reaction Mechanisms of Glycine Hemihydrochloride

Proton Transfer Mechanisms in Aqueous Solution and Solid-State Environments

The chemical behavior of glycine (B1666218) is characterized by intramolecular proton transfer, leading to an equilibrium between its neutral (NE) form and its zwitterionic (ZW) form. In aqueous solutions and the solid state, the zwitterionic form is predominantly stable uv.es. The proton transfer process is fundamental to understanding the reactivity of glycine and its derivatives.

In aqueous solutions, a free-energy difference between the zwitterionic and neutral species has been estimated to be between 7.3 and 7.7 kcal/mol uv.es. The transition state for the proton transfer from the neutral to the zwitterionic form involves a reduction in the distance between the nitrogen and oxygen atoms, facilitating the proton's movement uv.es. The presence of metal cations can significantly influence this equilibrium. Theoretical studies have shown that the coordination of metal cations like Na+, Mg2+, and Cu2+ with the carboxylic group stabilizes the zwitterionic structure, even in the gas phase nih.gov. For dications such as Mg2+, the proton transfer to form the zwitterion can occur spontaneously nih.gov. This highlights the critical role of the local ionic environment in dictating the protonation state and, consequently, the chemical reactivity of the glycine molecule.

Solvation and Hydration Shell Dynamics around Glycine and its Protonated Forms

In aqueous environments, water molecules form structured solvation shells around the functional groups of glycine and its protonated forms. These hydration layers are not static but are characterized by dynamic interactions that influence the molecule's stability and reactivity.

First-principles molecular dynamics studies reveal distinct behaviors of water molecules within the solvation shells of different parts of the glycine zwitterion rsc.orgaip.org. The hydrophilic regions—the protonated amino group (-NH3+) and the deprotonated carboxylate group (-COO⁻)—exhibit different hydration structures. The ammonium (B1175870) group strongly binds the first three water molecules, while the carboxyl group interacts with the fourth in the primary hydration shell .

The dynamics within these shells show that carboxylate–water hydrogen bonds are stronger than those between water and the amine group's protons rsc.org. The hydrophobic methylene (B1212753) group (-CH2-) also influences the local water structure, promoting the presence of more non-hydrogen-bonded or "dangling" water molecules rsc.org. This complex and heterogeneous hydration landscape is crucial for mediating interactions between glycine molecules and their environment.

Table 1: Characteristics of Water Molecules in Glycine's Solvation Shells
Solvation RegionKey CharacteristicsAverage OD Vibrational Frequency (cm⁻¹)Hydrogen Bond Lifetime (ps)Reference
Ammonium Group (-NH3+)Hydrophilic; interacts strongly with the first three water molecules.~2425N/A rsc.org
Carboxylate Group (-COO⁻)Hydrophilic; forms stronger hydrogen bonds with water compared to the ammonium group.~2423N/A rsc.org
Methylene Group (-CH2-)Hydrophobic; associated with more "dangling" or non-hydrogen bonded water molecules.~25500.42 rsc.org

Dimerization and Higher-Order Aggregation Phenomena in Different Phases

Under certain conditions, glycine molecules can self-associate to form dimers and higher-order aggregates. This process is highly dependent on the surrounding medium. Quantum mechanical calculations have shown that ionized forms of the glycine dimer, such as zwitterion-zwitterion or neutral-zwitterion pairs, can exist in the gas phase, nonpolar solvents, and aqueous solutions nih.govresearchgate.net.

In contrast to the glycine monomer, which exists in a neutral form in the gas phase, the dimer can maintain a stable ionized structure nih.gov. In aqueous solutions, the dimerization of two zwitterions is an exergonic process, with a favorable free energy change of approximately -4 kcal/mol nih.gov. This suggests that zwitterion-zwitterion dimers may be abundant in supersaturated aqueous solutions of glycine, potentially acting as precursors to crystallization nih.gov. The stability of these dimers is primarily due to strong hydrogen bonding and electrostatic interactions between the charged ammonium and carboxylate groups of adjacent molecules.

Surface Adsorption Mechanisms of Glycine and Related Amino Acids on Inorganic Substrates

The interaction of glycine with inorganic surfaces is a critical area of research with implications for biomineralization, prebiotic chemistry, and the development of biocompatible materials. Glycine has been shown to adsorb to a variety of substrates, including metal oxides like titanium dioxide (TiO2) and silica (SiO2), as well as minerals like hydroxyapatite and pyrite mdpi.comlp.edu.uaacs.orgacs.orgresearchgate.net.

The adsorption mechanism is dictated by the properties of both the glycine molecule (its charge state) and the substrate surface (its composition, crystal facet, and presence of defects) mdpi.comacs.orgmdpi.com. On TiO2 surfaces, for instance, glycine can adsorb in both zwitterionic and dissociated forms, with the preferred form depending on the specific crystal facet exposed mdpi.com.

The strength and geometry of glycine's attachment to a surface can be quantified through adsorption energies and structural analysis. First-principles calculations and experimental measurements have provided detailed insights into these parameters for various systems.

On the anatase (101) surface of TiO2, glycine binds in an undissociated form through both its amino and carboxyl groups, with a calculated adsorption energy of -23.0 kcal/mol (-96.2 kJ/mol) nih.gov. On hydroxyapatite, the interaction is significantly stronger; the zwitterionic form of glycine on the (001) surface exhibits an interaction energy as high as -248 kJ/mol acs.org.

The geometrical configuration of the adsorbed molecule is key to these strong interactions. Common motifs include a bridging structure where the two oxygen atoms of the carboxylate group bind to two adjacent metal atoms on the surface mdpi.com. The amino group can also form a direct bond with a surface metal atom mdpi.com.

Table 2: Adsorption Energies of Glycine on Various Inorganic Substrates
SubstrateAdsorption EnergyAdsorbed Form of GlycineBinding ConfigurationReference
Anatase TiO₂ (101)-23.0 kcal/mol (~ -96.2 kJ/mol)UndissociatedBinding via both amino and carboxyl groups nih.gov
Anatase TiO₂ (101)37.49 kJ/mol and 45.71 kJ/molDissociated ionsBridging via carboxyl group mdpi.com
Hydrated Anatase TiO₂-31 ± 1 kJ/molZwitterionicInteraction via charged amino group with surface oxygens acs.org
Hydroxyapatite (001)-248 kJ/molZwitterionicInteraction of NH₃⁺ and COO⁻ groups with the surface acs.org

The adsorption of glycine on a surface can be broadly categorized into two types: chemisorption and physisorption (a form of non-covalent interaction) 8fengpharma.comgoldapp.com.cn.

Chemisorption involves the formation of a chemical bond between the glycine molecule and the substrate. This is a strong, specific interaction that often involves significant charge transfer and changes in the electronic structure of both the molecule and the surface 8fengpharma.comgoldapp.com.cn. The adsorption of glycine on defective Mg(0001) surfaces is described as strong chemisorption mdpi.com.

Physisorption is driven by weaker, non-covalent forces such as van der Waals forces, electrostatic interactions, and hydrogen bonding 8fengpharma.comgoldapp.com.cn. These interactions are typically less specific and result in lower adsorption energies compared to chemisorption goldapp.com.cnresearchgate.net. The adsorption of glycine on silica, for example, is understood to occur via electrostatic interactions and hydrogen bonding lp.edu.uaresearchgate.net. Even in physisorption, the interaction can be strong enough to induce changes in the substrate, such as the surface reconstruction of gold (Au(110)) upon glycine adsorption acs.org.

The idealized, perfect crystal surface is rare in nature. Surface defects, such as atomic vacancies, steps, and kinks, often play a dominant role in surface chemistry by acting as highly reactive sites.

Studies on pyrite (FeS2) have shown that sulfur vacancies are crucial for the stable adsorption of glycine acs.org. These defects create undercoordinated iron atoms that bind the carboxylate oxygen atoms of glycine much more strongly than the iron atoms on a perfect surface. This enhanced binding increases the residence time of the adsorbed amino acid by many orders of magnitude, which could have been a critical factor in allowing for subsequent reactions in prebiotic scenarios acs.org. Similarly, first-principles calculations have demonstrated that vacancy defects on the surface of magnesium (Mg(0001)) can enhance the adsorption of glycine mdpi.com. The presence of these defects alters the electronic structure of the surface, which in turn strengthens the interaction with the adsorbing molecule mdpi.com.

Applications of Glycine Hemihydrochloride in Advanced Materials Science

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for technologies that involve the manipulation of light, such as frequency conversion and optical switching. The search for efficient NLO materials has led researchers to explore organic and semi-organic crystals, including those derived from amino acids like glycine (B1666218).

Assessment of Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with a material to generate a new photon with twice the frequency. The efficiency of this process is a critical measure of an NLO material's performance. While direct SHG efficiency data for glycine hemihydrochloride is not extensively documented, studies on related glycine compounds provide valuable insights.

For instance, different polymorphs of glycine itself exhibit notable SHG properties. The β- and γ-phases of glycine have been shown to be useful biocompatible nonlinear materials nih.gov. The maximum nonlinear susceptibility coefficients, which are related to SHG efficiency, have been determined for these phases nih.gov. Specifically, γ-glycine has demonstrated an SHG efficiency approximately three times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP) researchgate.net. Another related compound, glycine sodium nitrate, has an estimated SHG efficiency that is twice that of KDP sphinxsai.com. These findings suggest that the incorporation of glycine into crystalline structures can lead to significant NLO activity.

Table 1: SHG Efficiency of Selected Glycine Compounds

Compound SHG Efficiency (relative to KDP)
γ-glycine ~3 times
Glycine Sodium Nitrate 2 times

This table presents data for glycine derivatives to indicate the potential NLO properties of related compounds.

Characterization of Optical Transparency and Lower Cut-off Wavelengths

For a material to be viable for NLO applications, it must be transparent in the spectral regions of the fundamental and the second-harmonic light. The lower cut-off wavelength, which marks the onset of UV absorption, is a critical parameter. A shorter cut-off wavelength allows for the generation of higher-frequency (shorter wavelength) light.

Studies on various glycine-containing crystals have characterized their optical transparency. For example, γ-glycine exhibits good optical transparency in the range of 250-1500 nm thermofisher.kr. The UV cut-off wavelength for γ-glycine is reported to be around 315 nm academicjournals.org. Other glycine derivatives also show wide transparency windows. For instance, L-Glycine Thiourea has a cut-off wavelength of approximately 200 nm, while Glycine Thiourea's cut-off is around 260 nm sphinxsai.com. First-principles calculations on γ-glycine have shown low absorption from 300–1200 nm, confirming its transparency in the visible region, a crucial feature for NLO devices rsc.org.

Table 2: Optical Cut-off Wavelengths of Selected Glycine Compounds

Compound Lower Cut-off Wavelength (nm)
γ-glycine ~315
L-Glycine Thiourea ~200
Glycine Thiourea ~260

This table provides optical data for related glycine compounds to infer the potential transparency of this compound.

Potential in Biofunctionalization of Nanostructured Monolayers for Surface Modification

The ability to tailor the surface properties of materials is fundamental in fields such as biomaterials and sensor technology. Biofunctionalization involves modifying a surface with biomolecules to elicit specific biological responses or to create a selective sensing layer. Amino acids and their derivatives are attractive candidates for this purpose due to their biocompatibility and versatile chemical functionalities.

While specific research on this compound for the biofunctionalization of nanostructured monolayers is limited, studies involving amino acid hydrochlorides in biomimetic composites suggest its potential. The hydrochloride form of amino acids can influence their interaction with surfaces and their molecular conformation, which is crucial for creating functional monolayers.

Integration into Electronic and Nanosensor Devices

The unique properties of glycine and its salts are being explored for their potential integration into electronic and sensor technologies. Their piezoelectric and ferroelectric properties, combined with their biocompatibility, open doors for applications in medical electronics and biosensing.

Recent research has highlighted the use of glycine hydrochloride (GlyHCl) as an additive in perovskite solar cells, a promising next-generation photovoltaic technology. GlyHCl has been shown to act as a nucleation center, leading to the formation of larger grains in the perovskite film nanoge.org. This improves the quality of the material and helps in the extraction of electrical charge at the interfaces within the solar cell nanoge.org. Studies have demonstrated that incorporating small amounts of GlyHCl can enhance the open-circuit voltage and stability of Pb-Sn based perovskite solar cells tue.nl. Specifically, the addition of 1-2 mol% of GlyHCl has been observed to improve the crystallization of the perovskite, resulting in smoother and more compact films, and reducing non-radiative recombination, which is a loss mechanism in solar cells tue.nl.

In the realm of nanosensors, glycine has been utilized in the development of biosensors for the detection of various analytes. For example, scientists have suggested using glycine as a component in medical electronics due to its enhanced piezoelectric effect after mechanical polishing africa-press.net. This property is essential for creating small, biocompatible electromechanical devices that can, for instance, transmit information from nervous system impulses to the brain africa-press.net.

Role in Crystal Engineering and the Rational Design of Functional Solids

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Amino acids are valuable building blocks in crystal engineering due to their ability to form predictable hydrogen-bonding networks and their zwitterionic nature, which can lead to the formation of non-centrosymmetric crystal structures—a prerequisite for second-order NLO properties sphinxsai.comsphinxsai.com.

The hydrochloride salt form of amino acids can significantly influence the crystal packing and, consequently, the material's properties. The crystallization behavior of glycine is affected by its salt form, pH, and ionic strength nih.gov. For example, glycine hydrochloride solutions exhibit different crystallization kinetics compared to neutral glycine nih.gov. This control over crystallization is a key aspect of the rational design of functional solids. By manipulating these conditions, it is possible to target specific crystal polymorphs with optimized properties. The study of glycine and its salts provides a framework for understanding how to engineer crystalline materials for specific applications, such as NLO devices or piezoelectric sensors.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing glycine hemihydrochloride and verifying its chemical identity?

  • Methodological Answer : Synthesis should follow protocols for analogous hydrochlorides, such as controlled esterification followed by hydrochloric acid neutralization. Characterization requires Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and nuclear magnetic resonance (NMR) for structural confirmation. Elemental analysis (EA) or mass spectrometry (MS) can validate molecular composition. For reproducibility, experimental sections must detail reaction conditions (e.g., temperature, solvent ratios) and purification steps (e.g., recrystallization) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a polar stationary phase is optimal for purity assessment. Stability studies should include accelerated degradation tests under stressors (e.g., heat, humidity, light) per ICH guidelines. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS). For long-term stability, store samples in desiccated, low-temperature environments and validate stability intervals using statistical models (e.g., Arrhenius plots) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar compounds (e.g., glycine methyl ester hydrochloride)?

  • Methodological Answer : X-ray diffraction (XRD) crystallography provides definitive structural differentiation. Chromatographic separation (e.g., ion-exchange chromatography) coupled with UV-Vis detection can resolve co-eluting analogs. Differential scanning calorimetry (DSC) identifies unique thermal profiles (e.g., melting points, decomposition behavior). Cross-validate results with tandem MS to avoid misidentification .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies, and what controls are necessary to validate its specificity?

  • Methodological Answer : Use kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) to measure inhibition constants (Ki). Include negative controls (e.g., reaction mixtures without inhibitors) and competitive inhibitors to rule off-target effects. For cell-based studies, employ siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. Dose-response curves and Hill coefficients should be statistically validated to avoid false positives .

Q. How should researchers resolve contradictions in adsorption data during chromatographic separation of this compound from ionic byproducts?

  • Methodological Answer : Perform frontal analysis with varying mobile-phase concentrations to generate adsorption isotherms. Use nonlinear regression models (e.g., Langmuir or Freundlich equations) to reconcile discrepancies between theoretical and experimental binding capacities. Temperature-controlled studies (e.g., 50°C vs. 60°C) can clarify thermodynamic inconsistencies. Cross-check with atomic absorption spectroscopy (AAS) for ammonium interference quantification .

Q. What experimental design principles ensure robust in vitro studies using this compound, particularly in metabolic pathway analysis?

  • Methodological Answer : Implement factorial designs to test multiple variables (e.g., pH, concentration, cofactors). Use isotopically labeled glycine (e.g., <sup>13</sup>C-glycine) to track metabolic flux via NMR or gas chromatography (GC). Include sham-treated controls and replicate experiments across independent cell batches. For time-course studies, apply mixed-effects models to account for biological variability .

Methodological Resources

  • Literature Integration : Systematically review existing studies using databases like PubMed and Google Scholar, filtering for peer-reviewed articles with rigorous experimental protocols. Avoid over-reliance on non-primary sources .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Document instrument calibration and software settings (e.g., HPLC gradient profiles) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.